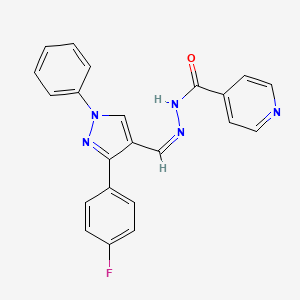

(Z)-N'-((3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl)méthylène)isonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide is a useful research compound. Its molecular formula is C22H16FN5O and its molecular weight is 385.402. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antiproliférative

Une série de dérivés de 3-(4-fluorophényl)-1H-pyrazole, qui pourraient inclure notre composé, a été synthétisée et évaluée pour son activité antiproliférative contre deux lignées cellulaires de cancer de la prostate (LNCaP et PC-3) et son activité inhibitrice de l'antigène prostatique spécifique (PSA), un gène cible du récepteur des androgènes, dans les cellules LNCaP .

Inhibiteurs enzymatiques

Les hydrazones de base de Schiff, qui comprennent notre composé, ont été rapportées comme agissant en tant qu'inhibiteurs enzymatiques . Elles peuvent former des complexes stables avec la plupart des ions métalliques de transition, ce qui peut être utile en chimie bioinorganique .

Applications pharmacologiques

Les composés de coordination dérivés d'aroylhydrazones, qui comprennent notre composé, ont été rapportés comme ayant des applications pharmacologiques . Ils peuvent servir de modèles pour des espèces biologiquement importantes .

Synthèse de molécules contenant du fluor

Le domaine de la fluorochimie est devenu un sujet brûlant ces derniers temps en raison de la demande constante de molécules contenant du fluor optiquement actives . Notre composé, étant une molécule contenant du fluor, pourrait être utilisé dans la synthèse d'autres molécules de ce type .

Structures cristallines

Les structures cristallines de deux nouvelles hydrazones de base de Schiff, qui pourraient inclure notre composé, ont été déterminées par diffraction des rayons X . Cela pourrait être utile dans l'étude des différentes interactions moyennes et faibles qui sont responsables de l'empilement cristallin .

Cibles biologiques

Les 1H-pyrazolo[3,4-b]pyridines, qui comprennent notre composé, ont été utilisées pour une large gamme de cibles biologiques . Elles ont attiré l'intérêt des chimistes médicinaux en raison de leur étroite similarité avec les bases puriques adénine et guanine .

Mécanisme D'action

Target of Action

The primary target of (Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .

Mode of Action

(Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide interacts with the androgen receptor, leading to the inhibition of the receptor’s target gene, prostate-specific antigen (PSA), in LNCaP cells . This interaction results in the downregulation of PSA, which is a key marker in the diagnosis and management of prostate cancer .

Biochemical Pathways

The compound affects the androgen receptor signaling pathway. By inhibiting the androgen receptor, it disrupts the normal function of the pathway, leading to the downregulation of PSA . This can have downstream effects on the growth and proliferation of prostate cancer cells.

Result of Action

The molecular effect of (Z)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide is the inhibition of the androgen receptor and the subsequent downregulation of PSA . On a cellular level, this can lead to the inhibition of prostate cancer cell growth and proliferation .

Propriétés

IUPAC Name |

N-[(Z)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5O/c23-19-8-6-16(7-9-19)21-18(15-28(27-21)20-4-2-1-3-5-20)14-25-26-22(29)17-10-12-24-13-11-17/h1-15H,(H,26,29)/b25-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUCOAOXWSYGI-QFEZKATASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N\NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2524774.png)

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2524781.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![1-(3,4-difluorophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2524784.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)